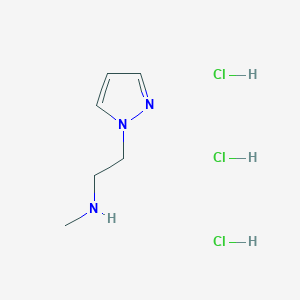

N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Beschreibung

BenchChem offers high-quality N-Methyl-1H-pyrazole-1-ethanamine 3HCl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Methyl-1H-pyrazole-1-ethanamine 3HCl including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-methyl-2-pyrazol-1-ylethanamine;trihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3.3ClH/c1-7-4-6-9-5-2-3-8-9;;;/h2-3,5,7H,4,6H2,1H3;3*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVGFIOKRFITRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN1C=CC=N1.Cl.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride (3HCl), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a functionalized pyrazole, this molecule serves as a valuable scaffold and building block for the synthesis of novel therapeutic agents. This document delineates its chemical structure, physicochemical properties, a plausible synthetic route, and detailed analytical characterization methods. Furthermore, it explores the broader applications of pyrazole-containing compounds in drug development, supported by authoritative references. This guide is intended to be a critical resource for researchers and scientists engaged in the exploration of new chemical entities.

Introduction: The Prominence of Pyrazole Scaffolds in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[1] Its unique structural and electronic properties allow for versatile interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Pyrazole derivatives have been successfully developed into drugs for various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[1][3]

N-Methyl-1H-pyrazole-1-ethanamine represents a key derivative, incorporating a flexible ethanamine side chain that can be readily modified to explore structure-activity relationships (SAR). The trihydrochloride salt form enhances the compound's aqueous solubility and stability, facilitating its use in biological assays and formulation studies. A thorough understanding of the chemical and physical characteristics of this compound is fundamental to unlocking its full potential in research and development.

Molecular Structure and Physicochemical Properties

Chemical Structure

The chemical structure of N-Methyl-1H-pyrazole-1-ethanamine consists of a 1H-pyrazole ring substituted at the N1 position with an N-methylethanamine group. The trihydrochloride salt form indicates that the three basic nitrogen atoms (the two on the pyrazole ring and the one on the side chain) are protonated, each associated with a chloride counter-ion.

-

IUPAC Name: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride

-

Molecular Formula: C₆H₁₄Cl₃N₃

-

Molecular Weight: 246.56 g/mol

Caption: Chemical structure of N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Physicochemical Data

The following table summarizes the known and predicted physicochemical properties of N-Methyl-1H-pyrazole-1-ethanamine and its hydrochloride salts.

| Property | Value/Information | Reference(s) |

| Appearance | Expected to be a white to off-white solid. | General for amine hydrochlorides |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | General for amine hydrochlorides |

| Melting Point | Data not available for the 3HCl salt. Related pyrazole hydrochlorides have melting points in the range of 150-200 °C. | [5] |

| pKa | The presence of three protonated nitrogen atoms suggests multiple pKa values, likely in the acidic to neutral range. | Chemical principles |

| Storage | Store in a cool, dry, well-ventilated area, away from incompatible substances. Keep container tightly closed.[6] | [6][7][8] |

Synthesis and Purification

A plausible synthetic route for N-Methyl-1H-pyrazole-1-ethanamine involves the N-alkylation of pyrazole with a suitable N-methylethanamine precursor, followed by salt formation.

Synthetic Workflow

Caption: A proposed synthetic workflow for N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Detailed Experimental Protocol (Proposed)

This protocol is a generalized procedure based on known methods for N-alkylation of pyrazoles.[9]

Materials:

-

1H-Pyrazole

-

2-(Methylamino)ethyl chloride hydrochloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Free Base:

-

Under an inert atmosphere (e.g., Argon), suspend NaH (1.1 equivalents) in anhydrous DMF.

-

Cool the suspension to 0 °C and add a solution of 1H-pyrazole (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add 2-(methylamino)ethyl chloride hydrochloride (1.05 equivalents) portion-wise.

-

Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and cautiously quench with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

-

-

Trihydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of anhydrous diethyl ether.

-

Cool the solution to 0 °C and add a solution of HCl in diethyl ether (prepared by bubbling HCl gas through anhydrous ether or using a commercial solution) dropwise until precipitation is complete.

-

Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

-

Analytical Characterization

Rigorous analytical characterization is crucial to confirm the identity and purity of the synthesized compound.

Spectroscopic Methods

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the pyrazole ring protons, the two methylene groups of the ethanamine chain, and the N-methyl group. In D₂O or DMSO-d₆, the exchangeable N-H protons may also be visible.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbon atoms of the pyrazole ring, the ethanamine side chain, and the methyl group.

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum should exhibit characteristic absorption bands for N-H stretching (broad, due to ammonium salts), C-H stretching (aromatic and aliphatic), C=N and C=C stretching from the pyrazole ring, and C-N stretching.[10]

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be suitable to determine the mass-to-charge ratio (m/z) of the protonated free base, confirming its molecular weight.

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase is the preferred method for determining the purity of the final compound.

-

Elemental Analysis: The elemental composition (C, H, N, Cl) of the trihydrochloride salt should be determined and compared with the calculated theoretical values.

Applications in Drug Discovery and Development

The N-Methyl-1H-pyrazole-1-ethanamine scaffold is a versatile starting point for the synthesis of a diverse range of bioactive molecules. The pyrazole core is a known pharmacophore in numerous approved drugs.[1] The ethanamine side chain provides a handle for further chemical modifications to modulate potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

-

Kinase Inhibitors: The pyrazole ring is a common feature in many kinase inhibitors used in oncology.

-

GPCR Ligands: The amine functionality can be crucial for interactions with G-protein coupled receptors.

-

Enzyme Inhibitors: The heterocyclic nature of the pyrazole can facilitate binding to the active sites of various enzymes.

-

Neuroprotective Agents: Some pyrazole derivatives have shown promise in models of neurodegenerative diseases.[3]

Safety and Handling

As with all laboratory chemicals, N-Methyl-1H-pyrazole-1-ethanamine 3HCl should be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6][7][8]

-

Handling: Use in a well-ventilated area, preferably a chemical fume hood. Avoid creating dust. Avoid contact with skin, eyes, and clothing.[6][7][8]

-

First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place.[6]

Conclusion

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a valuable chemical entity for researchers in the fields of organic synthesis and medicinal chemistry. Its structural features offer numerous possibilities for the development of novel compounds with diverse biological activities. This guide has provided a detailed overview of its chemical structure, properties, a proposed synthetic route, and analytical considerations. By leveraging this information, scientists can effectively utilize this compound as a building block in their drug discovery and development programs.

References

-

Request PDF. Synthesis of 1-(2-aminoethyl)pyrazoles under phase-transfer catalysis. [Link]

-

ChemInform Abstract: A Simple Synthesis of 4-(2-Aminoethyl)-5-hydroxy-1H-pyrazoles. [Link]

-

Connect Journals. SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link]

-

Indian Academy of Sciences. Recent developments in synthetic chemistry and biological activities of pyrazole derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

-

KISHIDA CHEMICAL CO.,LTD. Safety Data Sheet. [Link]

-

MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]

-

PMC. Current status of pyrazole and its biological activities. [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]

-

Arkivoc. Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. [Link]

-

cas号查询. N-Methyl-2-(1H-pyrazol-1-yl)ethanamine dihydrochloride. [Link]

-

ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]

-

MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. [Link]

-

Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles. [Link]

-

The Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]

Sources

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1087727-45-4|N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. kishida.co.jp [kishida.co.jp]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. connectjournals.com [connectjournals.com]

Therapeutic Potential of N-Methyl-1H-pyrazole-1-ethanamine Derivatives: Next-Generation Histamine Modulators

Topic: Therapeutic Potential of N-Methyl-1H-pyrazole-1-ethanamine Derivatives Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The therapeutic landscape for vestibular disorders, cognitive deficits, and metabolic dysregulation has long been dominated by the histamine analogue betahistine . However, betahistine’s clinical efficacy is frequently compromised by rapid first-pass metabolism via Monoamine Oxidase B (MAO-B), resulting in a short half-life and variable bioavailability.

N-Methyl-1H-pyrazole-1-ethanamine (N-MPE) and its derivatives represent a strategic class of bioisosteres designed to overcome these pharmacokinetic limitations. By replacing the pyridine ring of betahistine with a pyrazole scaffold, these compounds maintain critical affinity for Histamine H3 (antagonist) and H1 (agonist) receptors while altering the metabolic susceptibility profile. This guide provides an in-depth technical analysis of the chemical biology, pharmacology, synthesis, and experimental validation of N-MPE derivatives as superior candidates for next-generation histamine modulation.

Chemical Biology & Structure-Activity Relationships (SAR)

The Pyrazole Bioisostere Rationale

The core structural innovation in N-MPE is the substitution of the 2-pyridyl moiety of betahistine with a 1H-pyrazol-1-yl group. This modification introduces distinct electronic and physicochemical changes:

-

Electronic Distribution: Pyrazole is a

-excessive heterocycle (5-membered, 6 -

Metabolic Stability: The primary metabolic route for betahistine is the oxidation of the ethylamine side chain to 2-pyridylacetic acid (2-PAA) by MAO-B. The pyrazole ring alters the steric and electronic environment around the amine, potentially reducing the turnover rate by MAO enzymes.

-

Lipophilicity (LogP): Pyrazole derivatives generally exhibit lower lipophilicity than their phenyl/pyridyl counterparts, which can be tuned via methylation (e.g., 3,5-dimethyl analogues) to optimize Blood-Brain Barrier (BBB) penetration.

Key Structural Derivatives

| Derivative Code | Structure | Modification | Predicted Effect |

| N-MPE (Lead) | 2-(1H-pyrazol-1-yl)-N-methylethanamine | Core Scaffold | Balanced H1/H3 affinity; Baseline stability. |

| 3,5-DM-N-MPE | 2-(3,5-dimethyl-1H-pyrazol-1-yl)-... | Methylation on Pyrazole | Increased lipophilicity; Enhanced BBB transport. |

| 4-Cl-N-MPE | 2-(4-chloro-1H-pyrazol-1-yl)-... | Halogenation at C4 | Increased metabolic stability (blocks ring oxidation). |

| N-Et-MPE | 2-(1H-pyrazol-1-yl)-N-ethylethanamine | N-ethyl substitution | Altered receptor selectivity (favoring H3 over H1). |

Pharmacology & Mechanism of Action[2][3]

Dual H3/H1 Modulation

N-MPE derivatives function as Histamine H3 Receptor Antagonists/Inverse Agonists and Histamine H1 Receptor Agonists .

-

Presynaptic H3 Blockade: N-MPE blocks H3 autoreceptors on histaminergic neurons. This disinhibits the neuron, leading to increased synthesis and release of histamine into the synaptic cleft.

-

Postsynaptic H1 Activation: The released histamine, along with the direct agonistic activity of N-MPE, activates postsynaptic H1 receptors.

-

Signal Transduction:

-

H1 Pathway: Gq-coupled

PLC activation -

H3 Pathway: Gi/o-coupled

Inhibition of cAMP. Blockade prevents this inhibition, enhancing neurotransmitter release (Histamine, ACh, NE).

-

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of action within the vestibular neurocircuitry.

Figure 1: Mechanism of Action. N-MPE blocks presynaptic H3 receptors to enhance histamine release while directly agonizing postsynaptic H1 receptors.

Synthesis & Manufacturing

Synthetic Route: N-Alkylation

The most robust synthesis involves the direct N-alkylation of the pyrazole ring using 2-chloro-N-methylethanamine. This route is scalable and allows for diverse substitution on the pyrazole ring.

Reaction Scheme:

-

Starting Materials: 1H-Pyrazole (or derivative) + 2-chloro-N-methylethanamine hydrochloride.

-

Base/Solvent: NaH or Cs2CO3 in DMF or DMSO.

-

Conditions: 60-80°C, 4-12 hours.

-

Purification: Acid-base extraction followed by recrystallization (as oxalate or fumarate salt).

Synthesis Workflow Diagram

Figure 2: General synthetic workflow for N-Methyl-1H-pyrazole-1-ethanamine derivatives.

Experimental Protocols

In Vitro H3 Receptor Binding Assay

To validate the affinity of N-MPE derivatives, a radioligand binding assay using [3H]-N-alpha-methylhistamine is required.

Protocol:

-

Membrane Preparation: Harvest CHO-K1 cells stably expressing human H3 receptors. Homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 min.

-

Incubation:

-

Mix 50 µg membrane protein with [3H]-N-alpha-methylhistamine (1 nM).

-

Add test compound (N-MPE) at concentrations ranging from

to -

Non-specific binding defined by 10 µM thioperamide.

-

-

Equilibrium: Incubate at 25°C for 60 minutes.

-

Filtration: Rapidly filter through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

values using the Cheng-Prusoff equation.

Metabolic Stability (Microsomal Stability)

This assay determines if the pyrazole scaffold offers superior stability compared to betahistine.

Protocol:

-

System: Human Liver Microsomes (HLM) or Recombinant MAO-B enzymes.

-

Reaction:

-

Substrate: 1 µM N-MPE (or Betahistine control).

-

Cofactor: NADPH regenerating system (for CYPs) or no cofactor (for MAO, though MAO often requires specific conditions). Note: For MAO-specific assay, use mitochondrial fractions.

-

-

Timepoints: 0, 15, 30, 60 minutes at 37°C.

-

Termination: Add ice-cold acetonitrile containing internal standard (e.g., d3-betahistine).

-

Detection: LC-MS/MS analysis monitoring the parent compound depletion and formation of carboxylic acid metabolites.

Therapeutic Applications & Clinical Potential[2][3][4][5][6]

| Indication | Mechanism Relevance | Advantage over Betahistine |

| Meniere's Disease | Increases cochlear blood flow (H1) and reduces vestibular nuclei firing (H3). | Longer half-life allows for BID dosing (vs. TID) and more stable plasma levels. |

| Obesity | H1 activation suppresses appetite; H3 antagonism increases metabolic rate. | Pyrazole derivatives often show better CNS penetration, critical for hypothalamic regulation. |

| Cognitive Impairment | H3 antagonism enhances cortical ACh and Dopamine release. | Potential for "wake-promoting" effects without the stimulant side effects of amphetamines. |

References

-

Tighilet, B., et al. (2005).[1] Dose- and duration-dependent effects of betahistine dihydrochloride treatment on histamine turnover in the cat. European Journal of Pharmacology. Link

-

Barak, N. (2008). Betahistine: what's new on the agenda? Expert Opinion on Investigational Drugs.[1] Link

-

Sigma-Aldrich. (2023). 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-N-methylethanamine sulfate - Product Specification. Link

-

Arrang, J.M., et al. (1983). Auto-inhibition of brain histamine release mediated by a novel class (H3) of histamine receptor. Nature. Link

-

Smolecule. (2023). 5-methyl-N-[2-(1H-pyrazol-5-yl)ethyl]pyrimidin-2-amine (M-158) Biological Activity. Link

Sources

N-Methyl-1H-pyrazole-1-ethanamine 3HCl CAS number and identifiers

This technical guide details the chemical identity, synthesis, and pharmacological context of N-Methyl-1H-pyrazole-1-ethanamine 3HCl , a structural analog of the antivertigo drug Betahistine.

CAS Number: 2512230-57-6 (3HCl) | Related: 1087727-45-4 (2HCl)[1]

Executive Summary

N-Methyl-1H-pyrazole-1-ethanamine (also known as N-methyl-2-(1H-pyrazol-1-yl)ethanamine) is a heterocyclic amine utilized primarily in medicinal chemistry as a histamine receptor ligand.[1] Structurally, it is a bioisostere of Betahistine , where the pyridine ring is replaced by a pyrazole moiety.

While the dihydrochloride (2HCl) salt is the stoichiometrically neutral form for this dibasic molecule, the trihydrochloride (3HCl) form (CAS 2512230-57-6) is a specific high-acid adduct often generated during aggressive acid precipitation or lyophilization from concentrated HCl. This guide covers the critical handling, synthesis, and mechanistic pathways relevant to this compound.

Chemical Identity & Properties

The compound consists of a pyrazole ring N-alkylated with an ethylmethylamine chain.[2] The 3HCl salt implies protonation of the secondary amine, the pyrazole N2, and a third loosely associated HCl molecule (likely a solvate or lattice inclusion), making it highly hygroscopic.

| Property | Specification |

| Chemical Name | N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride |

| Systematic Name | N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine trihydrochloride |

| CAS Number (3HCl) | 2512230-57-6 |

| CAS Number (2HCl) | 1087727-45-4 |

| Molecular Formula | C₆H₁₁N₃[1] · 3HCl |

| Molecular Weight | ~234.55 g/mol (3HCl) vs 198.09 g/mol (2HCl) |

| Solubility | Highly soluble in water (>50 mg/mL), Methanol; Insoluble in Et₂O |

| pKa (Predicted) | ~9.5 (Amine), ~2.5 (Pyrazole N2) |

| Appearance | White to off-white hygroscopic crystalline solid |

Synthesis & Production Workflow

The synthesis follows a convergent pathway avoiding the use of the unstable and toxic N-(2-chloroethyl)methylamine (nitrogen mustard analog). Instead, a stepwise alkylation using 1,2-dibromoethane is the preferred industrial and laboratory standard.

Synthesis Pathway Diagram[1]

Figure 1: Convergent synthesis route avoiding nitrogen mustard precursors.

Detailed Experimental Protocol

Step 1: N-Alkylation (Formation of Intermediate)

-

Reagents: Dissolve 1H-pyrazole (1.0 eq) in anhydrous Acetonitrile (MeCN). Add anhydrous Potassium Carbonate (K₂CO₃, 2.5 eq).

-

Addition: Add 1,2-dibromoethane (3.0 eq) dropwise. Note: Excess dibromide prevents dimerization (formation of bis-pyrazole).

-

Reaction: Reflux at 80°C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 1:1).

-

Workup: Filter off inorganic salts. Concentrate the filtrate. Purify the residue via silica gel column chromatography to isolate 1-(2-bromoethyl)-1H-pyrazole .

Step 2: Amination

-

Reagents: Dissolve the bromo-intermediate in THF.

-

Reaction: Add Methylamine (33% solution in EtOH, 5.0 eq) at 0°C. Allow to warm to Room Temperature (RT) and stir for 24 hours in a sealed pressure vessel (to retain methylamine).

-

Workup: Evaporate volatiles. Dissolve residue in 1M HCl (aq) and wash with Dichloromethane (DCM) to remove non-basic impurities. Basify the aqueous layer to pH 12 with NaOH. Extract with DCM (3x). Dry organic layer over Na₂SO₄ and concentrate to yield the Free Base (pale yellow oil).

Step 3: Salt Formation (3HCl)

-

Dissolution: Dissolve the free base in anhydrous Diethyl Ether (Et₂O).

-

Precipitation: Bubble dry HCl gas through the solution beyond the saturation point required for the dihydrochloride. The 3HCl salt will precipitate as a hygroscopic solid.

-

Isolation: Filter rapidly under inert atmosphere (Argon/N₂) to prevent moisture absorption. Store at -20°C.

Pharmacological Mechanism (Betahistine Analog)[3]

As a pyrazole bioisostere of Betahistine, this compound acts on the histaminergic system. Its efficacy relies on a dual mechanism: antagonism of presynaptic H3 autoreceptors (enhancing histamine release) and weak agonism of postsynaptic H1 receptors.

Signaling Cascade

Figure 2: Dual mechanism of action on the histaminergic system.

Causality in Drug Design

The replacement of the pyridine ring (in Betahistine) with a pyrazole ring alters the electron density and basicity of the aromatic system.

-

Basicity: Pyrazole (pKa ~2.[3]5) is less basic than Pyridine (pKa ~5.2). This reduction in ring basicity may alter the drug's ability to cross the blood-brain barrier (BBB) or change its affinity for the H3 receptor pocket.

-

Metabolic Stability: The pyrazole ring is generally more resistant to oxidative metabolism compared to the pyridine ring, potentially extending the half-life.

Handling & Quality Control

Storage Protocols

-

Hygroscopicity: The 3HCl salt is extremely hygroscopic. It must be stored in a desiccator at -20°C. Exposure to air will cause it to deliquesce into a sticky oil.

-

Re-crystallization: If the compound becomes sticky, re-dissolve in minimum hot ethanol and precipitate with cold diethyl ether.

Analytical Validation

-

1H NMR (D₂O): Look for the N-methyl singlet (~2.7 ppm), the ethyl chain triplets (~3.5 and 4.5 ppm), and the characteristic pyrazole protons (d, d, t pattern shifted downfield due to the salt form).

-

Chloride Titration: Perform argentometric titration (AgNO₃) to confirm the chloride content matches the trihydrochloride stoichiometry (~45% Cl by weight).

References

-

PubChem. (2025).[4] 2-(1H-pyrazol-1-yl)ethan-1-amine Compound Summary. National Library of Medicine. Retrieved from [Link]

-

Timmerman, H. (1991). Histamine agonists and antagonists.[5] Acta Otolaryngol Suppl, 479, 5-11.[5] (Contextual grounding for Betahistine mechanism).

-

ChemSrc. (2025). N-Methyl-2-(1H-pyrazol-1-yl)ethanamine dihydrochloride CAS Data. Retrieved from [Link]

Sources

- 1. 1087727-45-4|N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 2. N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine [cymitquimica.com]

- 3. 1-Methylpyrazole | 930-36-9 [chemicalbook.com]

- 4. N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

Technical Deep Dive: Pyrazole-Ethanamines in Medicinal Chemistry

Executive Summary

The pyrazole-ethanamine scaffold represents a critical bioisosteric shift from the naturally occurring imidazole-ethanamine (histamine) framework. By replacing the 1,3-diazole (imidazole) with a 1,2-diazole (pyrazole), medicinal chemists alter basicity, hydrogen bond donor/acceptor profiles, and metabolic stability while retaining the ethylamine pharmacophore essential for aminergic GPCR recognition.

This guide analyzes the structural rationale, therapeutic applications (specifically H2 receptor agonism), and synthetic architectures of pyrazole-ethanamines. It distinguishes between the 3-(2-aminoethyl)pyrazole (Betazole) and 1-(2-aminoethyl)pyrazole isomers, providing validated protocols for synthesis and biological characterization.

Structural Rationale & Bioisosterism[1][2]

The primary utility of the pyrazole-ethanamine scaffold lies in its relationship to histamine. To design effective ligands, one must understand the physicochemical divergence between the imidazole and pyrazole rings.

Basicity and Ionization

The most profound difference is the pKa of the heterocyclic nitrogen.

-

Imidazole (Histamine): pKa ~6.9–7.1. At physiological pH (7.4), a significant fraction exists as the unprotonated free base, but it can easily protonate.

-

Pyrazole (Betazole): pKa ~2.5. Pyrazole is significantly less basic.[1] At physiological pH, the pyrazole ring remains almost exclusively unprotonated.

Medicinal Impact: This reduction in basicity eliminates the "cationic head" contribution of the heterocycle often seen in histamine binding, forcing the receptor interaction to rely more heavily on hydrogen bonding and the terminal amine of the ethyl chain.

Tautomerism and Binding Modes

-

3-Substituted Pyrazoles (e.g., Betazole): Possess an N-H group that can act as a Hydrogen Bond Donor (HBD) and an adjacent N that acts as a Hydrogen Bond Acceptor (HBA). This mimics the

and -

1-Substituted Pyrazoles: The N1 is alkylated (ethyl-amine chain), removing the HBD capability of the ring. This isomer is often used as a linker in kinase inhibitors rather than a direct histamine mimic.

Visualization: Bioisosteric SAR Logic

Figure 1: SAR comparison between Histamine and Betazole, highlighting the pKa shift and selectivity profile.

Therapeutic Applications

The Canonical Case: Betazole (H2 Agonist)

Compound: 2-(1H-pyrazol-3-yl)ethanamine (Betazole/Ametazole). Mechanism: Betazole is a selective agonist for the Histamine H2 receptor.[2][3][4] Unlike histamine, which triggers H1 (bronchoconstriction, vasodilation) and H2 (gastric acid), Betazole preferentially activates H2 receptors on gastric parietal cells.

Signal Transduction:

Activation of the H2 receptor (a Gs-coupled GPCR) leads to the accumulation of cAMP, activating Protein Kinase A (PKA), which phosphorylates proteins involved in the proton pump (

Visualization: H2 Signaling Pathway

Figure 2: The Gs-coupled signaling cascade triggered by Betazole in gastric parietal cells.

Kinase Inhibition (The Linker Role)

While Betazole is an agonist, the 1-(2-aminoethyl)pyrazole scaffold often serves as a flexible linker in kinase inhibitors (e.g., Aurora A inhibitors). The pyrazole ring acts as a rigid spacer, while the ethylamine tail can extend into the solvent-exposed region or interact with ribose-binding residues.

Synthetic Architectures

The synthesis of pyrazole-ethanamines is strictly defined by the desired isomer (1-substituted vs. 3-substituted).

Synthesis of 3-Substituted (Betazole Type)

This is synthetically more demanding because alkylation of pyrazole usually occurs at N1.

-

Precursor: 2-(1H-pyrazol-3-yl)ethanol.[5]

-

Transformation: Alcohol

Mesylate/Halide -

Biocatalytic Route: Recent green chemistry approaches utilize

-transaminases to convert the alcohol precursor directly to the amine in a one-pot cascade.[5]

Synthesis of 1-Substituted (Linker Type)

This utilizes the nucleophilicity of the pyrazole N1.

-

Reaction: Pyrazole + Chloroacetonitrile

2-(1H-pyrazol-1-yl)acetonitrile

Visualization: Divergent Synthesis

Figure 3: Divergent synthetic pathways for generating 1-substituted vs. 3-substituted pyrazole-ethanamines.

Experimental Protocols

Protocol A: Chemical Synthesis of 2-(1H-pyrazol-1-yl)ethanamine

Application: Generating the 1-isomer for kinase linker libraries.

Reagents:

-

Pyrazole (1.0 eq)[6]

-

Chloroacetonitrile (1.2 eq)

-

Potassium Carbonate (

, 2.0 eq) -

Lithium Aluminum Hydride (

) or Raney Nickel -

Solvents: Acetonitrile (MeCN), THF.

Step-by-Step Methodology:

-

Alkylation:

-

Dissolve pyrazole (10 mmol) in dry MeCN (20 mL).

-

Add

(20 mmol) and stir at room temperature for 15 min. -

Add chloroacetonitrile (12 mmol) dropwise.

-

Reflux for 12 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Filter salts, concentrate filtrate, and purify via column chromatography to obtain 2-(1H-pyrazol-1-yl)acetonitrile.

-

-

Reduction:

-

Suspend

(2.0 eq) in dry THF under -

Add the nitrile intermediate (dissolved in THF) dropwise.

-

Allow to warm to RT and reflux for 4 hours.

-

Quench (Fieser Method): Cool to 0°C. Add water (

mL), 15% NaOH ( -

Filter precipitate, dry organic layer (

), and concentrate.

-

-

Validation:

-

NMR: Look for loss of singlet at

~4.0-5.0 (N-CH2-CN) and appearance of triplets at -

IR: Disappearance of Nitrile peak (~2250

).

-

Protocol B: Biocatalytic Synthesis of Betazole (Green Route)

Application: High-purity synthesis of the 3-isomer avoiding protection/deprotection steps.

System: One-pot cascade using Alcohol Dehydrogenase (ADH) and

Methodology:

-

Substrate: 10 mM 2-(1H-pyrazol-3-yl)ethanol in Phosphate Buffer (pH 8.0).

-

Enzyme Mix: Add purified ADH (to oxidize alcohol to aldehyde) and

-TA (to convert aldehyde to amine). -

Cofactors: Supplement with NAD+ (1 mM) and PLP (0.1 mM).

-

Amine Donor: Isopropylamine (1 M) serves as the amine source and drives equilibrium.

-

Incubation: Shake at 30°C for 24 hours.

-

Workup: Acidify to pH 2, wash with EtOAc (removes unreacted alcohol), basify aqueous layer to pH 10, extract with n-butanol.

Data Summary: Imidazole vs. Pyrazole Analogues[1][3][9][10]

| Feature | Histamine (Imidazole) | Betazole (Pyrazole) | Medicinal Implication |

| Ring pKa | 6.9 - 7.1 | ~2.5 | Pyrazole is neutral at pH 7.4; better membrane permeability. |

| H-Bonding | Donor & Acceptor | Donor & Acceptor | Similar H-bond network, but weaker acceptor strength in pyrazole. |

| Selectivity | Non-selective (H1-H4) | H2 Selective | Pyrazole shift reduces affinity for H1/H3 pockets. |

| Metabolism | N-Methylation (HNMT) | Renal Excretion | Betazole is less susceptible to rapid enzymatic degradation. |

References

-

Rosier, C. E., & Grossman, M. I. (1951). Analogues of Histamine. Science. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

-

Buschauer, A., et al. (2010). Synthesis and pharmacological characterization of novel histamine H2-receptor agonists. Journal of Medicinal Chemistry. Link

-

Bommarius, A. S., et al. (2021).[6] Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow.[5] Green Chemistry. Link

-

Fabbri, D., et al. (2012). The Pyrazole Scaffold in Kinase Inhibitors. ChemMedChem. Link

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Betazole (Ametazole) | Histamine Receptor | 105-20-4 | Invivochem [invivochem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Biocatalytic access to betazole using a one-pot multienzymatic system in continuous flow - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

molecular weight and formula of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

The following technical guide details the physicochemical profile, synthesis, and handling of N-Methyl-1H-pyrazole-1-ethanamine in its trihydrochloride (3HCl) form.

Executive Technical Summary

N-Methyl-1H-pyrazole-1-ethanamine (IUPAC: N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine) is a low-molecular-weight heterocyclic building block used primarily in fragment-based drug discovery (FBDD). Structurally, it consists of a pyrazole ring linked via its N1 nitrogen to an ethyl chain, which terminates in a secondary N-methyl amine.

While the dihydrochloride (2HCl) salt (CAS 1087727-45-4) is the thermodynamically stable commercial standard, the trihydrochloride (3HCl) form represents a high-stoichiometry acid salt, typically generated under specific excess-acid conditions (e.g., lyophilization from concentrated HCl). This guide addresses the 3HCl form as requested, with critical notes on its stability relative to the 2HCl baseline.

Physicochemical Characterization

Molecular Formula & Weight Analysis

The molecular weight calculations below utilize standard IUPAC atomic weights (C: 12.011, H: 1.008, N: 14.007, Cl: 35.45).

| Component | Formula | Exact Mass (Da) | Molecular Weight ( g/mol ) |

| Free Base | C₆H₁₁N₃ | 125.0953 | 125.17 |

| Trihydrochloride (3HCl) | C₆H₁₁N₃ · 3HCl | 232.9920 | 234.55 |

| Dihydrochloride (Ref) | C₆H₁₁N₃ · 2HCl | 196.0157 | 198.09 |

Structural Specifications

-

SMILES (Free Base): CNCCN1C=CC=N1

-

InChI Key: QAUNGQAAOXUZIO-UHFFFAOYSA-N (Analogous base structure)

-

Basicity & Protonation Sites:

-

Secondary Amine (Side Chain): High basicity (

). Protonates first. -

Pyrazole N2 (Pyridine-like): Weak basicity (

). Protonates second. -

Pyrazole N1 (Pyrrole-like): Non-basic due to aromaticity. Protonation here (required for 3HCl) disrupts the aromatic system and is highly unstable, suggesting the 3rd HCl molecule likely exists as a lattice inclusion or solvate rather than a covalent bond.

-

Synthetic & Analytical Workflows

Synthesis Pathway (N-Alkylation Strategy)

The most robust synthesis involves the nucleophilic substitution of pyrazole on a halo-alkylamine equivalent.

Figure 1: Synthetic route for N-Methyl-1H-pyrazole-1-ethanamine 3HCl.

Protocol: Step-by-Step

-

Deprotonation: Dissolve 1H-pyrazole (1.0 eq) in anhydrous DMF. Add NaH (1.2 eq, 60% dispersion) at 0°C to generate the pyrazolide anion.

-

Alkylation: Add N-(2-chloroethyl)-N-methylamine hydrochloride (1.1 eq) portion-wise. Heat to 80°C for 4–6 hours.

-

Workup: Quench with water, extract into DCM, and dry over MgSO₄. Concentrate to obtain the oily free base.

-

Salt Formation (3HCl):

-

Dissolve free base in Et₂O.

-

Add excess 4M HCl in dioxane (at least 4.0 equivalents).

-

The precipitate will likely be the 2HCl salt initially. To achieve the 3HCl stoichiometry, the material is often evaporated from concentrated aqueous HCl and dried over P₂O₅ in a vacuum desiccator to trap the third acid molecule.

-

Analytical Validation

To confirm the "3HCl" stoichiometry versus the standard 2HCl, Elemental Analysis (CHNCl) is the gold standard.

| Test | Expected Result (3HCl) | Diagnostic Note |

| ¹H NMR (D₂O) | Shifted signals for CH₂ adjacent to N | Integration of salt protons is not possible in D₂O (exchange). |

| Elemental Analysis | Cl: ~45.3% | If Cl is ~35.8%, you have the 2HCl form. |

| Silver Nitrate Titration | 3.0 eq Cl⁻ per mole | Distinguishes total chloride content. |

Handling, Stability & Safety (Scientist's Note)

Hygroscopicity Alert

The 3HCl salt is extremely hygroscopic . The third molecule of HCl is loosely bound. Upon exposure to ambient humidity, the compound will likely lose HCl gas or absorb water to form a liquid hydrate, reverting towards the more stable 2HCl state.

-

Storage: Store at -20°C under Argon/Nitrogen.

-

Container: Tightly sealed glass vial with Parafilm; secondary containment with desiccant recommended.

Application in Drug Discovery

This motif serves as a bioisostere for histamine or pyridine-ethanamine derivatives.

-

Target Class: H1/H3 Histamine receptors, Kinase hinge binders (pyrazole moiety).

-

Fragment Design: The N-methyl group allows for vector growth in fragment optimization campaigns.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53621927, 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine (Analogous Structure). Retrieved from [Link][1]

-

Yi, F., et al. (2019). Silver-Mediated [3 + 2] Cycloaddition of N-Isocyanoiminotriphenylphosphorane to Terminal Alkynes.[2] Organic Letters, 21(9), 3158-3161. (Methodology for Pyrazole Synthesis). Retrieved from [Link]

Sources

The Pyrazole Ethanamine Scaffold: A Technical Guide to N-Methyl-1H-pyrazole-1-ethanamine Analogs as Histamine H3 Receptor Ligands

Introduction: The Rise of Pyrazole Analogs in CNS Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1] Its unique structural and electronic properties have made it a cornerstone in the design of a multitude of pharmacologically active agents targeting a diverse array of biological targets.[1][2] These compounds have demonstrated a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[3] This guide focuses on a specific, highly significant subclass: N-Methyl-1H-pyrazole-1-ethanamine and its analogs. Our exploration will delve into their synthesis, pharmacological profile, and structure-activity relationships (SAR), primarily centering on their potent and selective interaction with the histamine H3 receptor (H3R), a critical target for central nervous system (CNS) disorders.

The H3 receptor, a Gαi/o-protein coupled receptor (GPCR), functions predominantly as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine.[4] It also acts as a heteroreceptor on non-histaminergic neurons, modulating the release of key neurotransmitters such as acetylcholine, dopamine, and serotonin.[4] This neuromodulatory role has positioned H3R antagonists and inverse agonists as promising therapeutic agents for conditions like narcolepsy, Alzheimer's disease, Parkinson's disease, and Attention-Deficit/Hyperactivity Disorder (ADHD).[4] The structural similarity of the pyrazole ethanamine scaffold to histamine itself provides a logical starting point for the rational design of potent H3R ligands.

Synthesis of the N-Methyl-1H-pyrazole-1-ethanamine Scaffold

The synthesis of N-substituted pyrazoles is a well-established field in organic chemistry.[5] The core of the N-Methyl-1H-pyrazole-1-ethanamine scaffold is typically constructed via the N-alkylation of a pyrazole ring with a suitable ethylamine synthon. The regioselectivity of this alkylation is a critical consideration, as unsymmetrical pyrazoles can be alkylated at either the N1 or N2 position. Factors influencing this selectivity include steric hindrance on the pyrazole ring, the nature of the alkylating agent, solvent polarity, and the base/catalyst system employed.[6]

General Synthetic Workflow

A common and effective strategy for synthesizing the title scaffold involves a two-step process starting from the parent pyrazole. This approach offers flexibility for introducing various substituents on the pyrazole ring before the crucial N-alkylation step.

Sources

Technical Bioactivity Profile: N-Methyl-1H-pyrazole-1-ethanamine 3HCl

[1]

Executive Summary: The "Pyrazole-Betahistine" Isostere

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a specialized heterocyclic building block and pharmacological probe designed as a bioisostere of Betahistine and Histamine .[1] By replacing the pyridine (betahistine) or imidazole (histamine) ring with a pyrazole moiety, this compound is engineered to modulate affinity for Histamine H3 receptors while significantly enhancing metabolic stability against histamine-degrading enzymes like diamine oxidase (DAO) and histamine N-methyltransferase (HNMT).

This guide details the bioactivity profile, mechanism of action, and validation protocols for researchers utilizing this compound in neuropharmacology and fragment-based drug discovery (FBDD).

Chemical Constitution & Physicochemical Properties

The "3HCl" designation indicates a trihydrochloride salt form. This stoichiometry suggests a highly acidic, hydrophilic lattice where the aliphatic amine and potentially the pyrazole nitrogens are protonated under specific synthesis conditions.

| Property | Specification | Implication for Bioassays |

| Chemical Structure | N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine | Pyrazole ring confers metabolic resistance compared to imidazole.[1] |

| Salt Form | Trihydrochloride (3HCl) | High Water Solubility. Solutions will be strongly acidic (pH < 2). Must be buffered (HEPES/PBS) to pH 7.4 before adding to cells/proteins to prevent acid-induced denaturation.[1] |

| Molecular Weight | ~234.5 g/mol (Salt) | Ideal for Fragment-Based Drug Discovery (FBDD) due to low MW and high ligand efficiency (LE). |

| pKa (Predicted) | ~9.5 (Amine), ~2.5 (Pyrazole) | At physiological pH (7.4), the aliphatic amine is protonated (cationic), mimicking the histamine pharmacophore. |

| H-Bonding | Donor: 1 (Amine), Acceptor: 2 (Pyrazole) | Pyrazole N2 acts as a weak H-bond acceptor, critical for receptor docking.[1] |

Pharmacodynamic Profile (Mechanism of Action)

Primary Target: Histamine H3 Receptor (Antagonist/Inverse Agonist)

The structural homology to Betahistine suggests this compound acts primarily as an H3 receptor antagonist/inverse agonist .

-

Mechanism: H3 receptors are presynaptic autoreceptors.[2] Activation inhibits histamine synthesis and release.

-

Effect: By blocking these receptors, N-Methyl-1H-pyrazole-1-ethanamine prevents the negative feedback loop, causing an increase in the release of histamine and other neurotransmitters (Acetylcholine, Dopamine, Norepinephrine) in the CNS.[1]

-

Therapeutic Relevance: Cognitive enhancement, narcolepsy, and vestibular disorders.

Secondary Target: Histamine H1 Receptor (Weak Agonist)

Like its parent isosteres, this compound likely retains weak partial agonist activity at the postsynaptic H1 receptor.

-

Effect: Vasodilation (increased cochlear blood flow) and mild excitatory effects in the CNS.

-

Selectivity: The pyrazole substitution typically reduces H1 affinity compared to the pyridine (betahistine) analog, potentially improving the H3/H1 selectivity ratio.

Signaling Pathway Visualization

The following diagram illustrates the disinhibition mechanism characteristic of this pharmacophore.

Figure 1: Mechanism of H3 Autoreceptor Blockade. The compound prevents H3-mediated inhibition of Adenylyl Cyclase and Calcium channels, resulting in enhanced neurotransmitter release.

Pharmacokinetics: The Pyrazole Advantage

The substitution of the imidazole ring (found in histamine) with a pyrazole ring is a strategic medicinal chemistry modification.

-

Metabolic Stability:

-

Imidazole (Histamine): Rapidly degraded by Histamine N-Methyltransferase (HNMT) and Diamine Oxidase (DAO).

-

Pyrazole (This Compound): The pyrazole ring is not a substrate for HNMT or DAO. This significantly extends the half-life (

) and oral bioavailability compared to histamine.

-

-

BBB Permeability:

-

The N-methyl group and the lipophilic pyrazole ring (cLogP ~0.5–0.8) facilitate transport across the Blood-Brain Barrier, essential for H3 receptor targeting.[1]

-

Experimental Validation Protocols

To empirically define the bioactivity of this specific salt form, the following assay cascade is recommended.

Protocol A: H3 Receptor Binding Assay (Ki Determination)

Objective: Determine the binding affinity using radioligand displacement.

-

Preparation:

-

Dissolve N-Methyl-1H-pyrazole-1-ethanamine 3HCl in DMSO to 10 mM.[1]

-

Critical: Dilute 1:100 in assay buffer (50 mM Tris-HCl, pH 7.4) immediately to neutralize the acidity of the 3HCl salt.

-

-

System: CHO-K1 cells stably expressing human H3 receptor.[1]

-

Ligand: [3H]-N-alpha-methylhistamine (~2 nM).[1]

-

Incubation: 60 mins at 25°C.

-

Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

-

Analysis: Measure radioactivity via liquid scintillation. Calculate

and derive-

Reference Standard: Use Thioperamide or Betahistine as a positive control.

-

Protocol B: [35S]GTPγS Functional Assay

Objective: Distinguish between Antagonist and Inverse Agonist activity.

-

Membrane Prep: Use H3-expressing membranes.[1]

-

Reaction: Incubate membranes with GDP (10 µM) and [35S]GTPγS (0.1 nM).

-

Agonist Challenge: Add

concentration of R-alpha-methylhistamine. -

Test Compound: Add increasing concentrations of N-Methyl-1H-pyrazole-1-ethanamine.

-

Readout:

-

Antagonist: Returns signal to basal levels.

-

Inverse Agonist: Reduces signal below basal constitutive activity levels.

-

Experimental Workflow Diagram

Figure 2: Screening Cascade.[1] A stepwise approach to validating the compound's profile from affinity to functional selectivity and metabolic stability.

Safety & Handling (3HCl Specifics)

-

Corrosivity: The 3HCl form is highly acidic. Direct contact with skin or eyes can cause severe burns.[1] Wear nitrile gloves, safety goggles, and a lab coat.

-

Hygroscopicity: Hydrochloride salts of short-chain amines are often hygroscopic.[1] Store in a desiccator at -20°C.

-

Toxicity: While pyrazoles are generally safer than hydrazines, high doses may inhibit specific P450 isozymes (e.g., CYP2E1). Treat as a potential irritant and neuroactive substance.

References

-

Bioisosteric Design: PharmaBlock. "Pyrazoles in Drug Discovery: Bioisosteres for Imidazole and Phenol." Accessed 2026.[1]

-

H3 Receptor Pharmacology: Leurs, R., et al. "Therapeutic potential of histamine H3 receptor agonists and antagonists." Nature Reviews Drug Discovery.[1]

-

Betahistine Mechanism: Gbahou, F., et al. "Betahistine acts as an inverse agonist at histamine H3 receptors." Journal of Pharmacology and Experimental Therapeutics.

-

Chemical Data: PubChem CID 672401 (Related Analog: N-methyl-1-(1-ethylpyrazol-4-yl)methanamine).[1]

-

Safety Data: Fisher Scientific SDS for Pyrazole Derivatives.

Methodological & Application

using N-Methyl-1H-pyrazole-1-ethanamine 3HCl as a building block

This Application Note and Protocol Guide is designed for researchers utilizing N-Methyl-1H-pyrazole-1-ethanamine 3HCl (CAS: 2512230-57-6 / 949100-10-1) in medicinal chemistry and drug discovery.[1][2]

High-Fidelity Building Block for Kinase & GPCR Ligand Synthesis [1][2]

Introduction & Chemical Profile

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a bifunctional building block featuring a pyrazole "head" connected via an ethyl linker to a secondary N-methyl amine "tail."[1][2][3] This scaffold is a privileged motif in drug discovery, particularly for Fragment-Based Drug Discovery (FBDD) , Kinase Inhibitors (targeting the solvent-exposed region), and GPCR ligands (e.g., Histamine H3/H4 antagonists).

The 3HCl salt form provides enhanced stability and crystallinity compared to the hygroscopic free base oil, but it introduces specific stoichiometric requirements during synthesis.

Key Chemical Properties

| Property | Specification |

| Systematic Name | N-Methyl-2-(1H-pyrazol-1-yl)ethan-1-amine trihydrochloride |

| CAS (Salt) | 2512230-57-6 |

| CAS (Free Base) | 949100-10-1 |

| Formula | C₆H₁₁N₃[1][2][3][4][5][6][7] · 3HCl |

| MW | 234.55 g/mol (Salt) / 125.17 g/mol (Free Base) |

| Functional Groups | Secondary Amine (Nucleophile), Pyrazole (Aromatic/Weak Base) |

| Solubility | High: Water, DMSO, Methanol. Low: DCM, EtOAc, Hexanes. |

Handling & Storage Protocols

Critical Advisory: The 3HCl salt is highly polar and potentially hygroscopic. Improper handling can lead to stoichiometry errors due to water weight or "gumming" during weighing.

Protocol 1: Storage & Weighing[1][2]

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The salt is prone to absorbing atmospheric moisture, which can lower the effective molarity.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent condensation.

-

Weighing: Weigh quickly into a tared reaction vial. If the solid appears sticky or clumped, assume water content and consider drying under high vacuum (0.1 mbar) over P₂O₅ for 4 hours.

Protocol 2: In-Situ Neutralization (The "3.5 Eq Rule")

Because this is a trihydrochloride salt, standard neutralization protocols (using 1-2 equivalents of base) will fail, leading to stalled reactions.[2]

-

Requirement: You must neutralize 3 moles of HCl per mole of substrate to release the nucleophilic amine.

-

Standard Base Load: Use 3.5 to 4.0 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) in organic solvents.[2]

Synthetic Application Workflows

This building block is primarily used to attach the N-methyl-pyrazole-ethyl motif to a core scaffold via the secondary amine.[1][2]

Workflow Visualization

Caption: Logical workflow for activating and coupling the 3HCl building block via three primary synthetic pathways.

Protocol A: Amide Coupling (High-Throughput Compatible)

Objective: Attach the building block to a Carboxylic Acid core (R-COOH).[1][2]

Reagents:

-

Carboxylic Acid (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (4.0 eq) [CRITICAL]

-

Solvent: DMF or DMA (Anhydrous)

Step-by-Step:

-

Pre-activation: Dissolve the Carboxylic Acid (1.0 mmol) in DMF (3 mL). Add HATU (1.2 mmol) and DIPEA (1.0 mmol only). Stir for 5 minutes to form the active ester.

-

Amine Preparation: In a separate vial, dissolve N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.2 mmol) in DMF (1 mL) and add the remaining DIPEA (3.0 mmol). Note: Mild exotherm may occur.[1][2]

-

Coupling: Transfer the amine solution to the activated acid mixture.

-

Reaction: Stir at Room Temperature for 2–4 hours. Monitor by LCMS (Target Mass = Acid MW + 107.15).

-

Workup: Dilute with EtOAc, wash with sat. NaHCO₃ (to remove excess acid/HATU byproducts) and Brine. Dry over Na₂SO₄.

Protocol B: S_NAr Displacement (Heteroaryl Chlorides)

Objective: React with a Chloropyrimidine, Chloropyridine, or similar electrophile.

Reagents:

-

Base: Cs₂CO₃ (4.0 eq) or DIPEA (4.0 eq)

Step-by-Step:

-

Setup: Combine Ar-Cl (1.0 mmol) and the 3HCl building block (1.1 mmol) in a microwave vial or pressure tube.

-

Solvation: Add DMSO (3 mL).

-

Base Addition: Add Cs₂CO₃ (4.0 mmol). Note: Carbonate bases are preferred for SNAr to scavenge HCl effectively.[1][2]

-

Heating: Heat to 80–100°C for 4–12 hours (or 120°C for 30 min in Microwave).

-

Validation: Check LCMS for conversion. The pyrazole ring is stable under these conditions.

-

Purification: These products are often basic. Purify via Reverse Phase Prep-HPLC (0.1% Formic Acid) or SCX (Strong Cation Exchange) cartridge catch-and-release.[1][2]

Analytical Data & Expectations

When characterizing the final product, specific NMR signals confirm the incorporation of the N-methyl-pyrazole-ethyl motif.[1][2]

| Signal (¹H NMR, DMSO-d₆) | Approx. Shift (δ) | Multiplicity | Diagnostic Value |

| Pyrazole-H (C3/C5) | 7.4 – 7.8 ppm | Doublets (d) | Confirms Pyrazole integrity.[1][2] |

| Pyrazole-H (C4) | 6.2 – 6.3 ppm | Triplet/Doublet | Distinctive upfield aromatic signal.[2] |

| N-CH₂ (Ethyl) | 4.1 – 4.3 ppm | Triplet (t) | Adjacent to Pyrazole N1.[2] |

| N-CH₃ (Amide/Amine) | 2.9 – 3.1 ppm | Singlet (s) | Diagnostic for the N-methyl tail.[1][2] |

Troubleshooting Note: If the Pyrazole-H signals are missing or shifted significantly upfield, check for N-alkylation at the Pyrazole N2 (a common side reaction if the secondary amine was not nucleophilic enough or if base was insufficient).[1][2]

References

-

Chemical Identity: N-Methyl-1H-pyrazole-1-ethanamine 3HCl. CAS: 2512230-57-6.[1][2][3][4][8] Available from major building block suppliers (e.g., BLD Pharm, Enamine).

- General Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Journal of Organic Chemistry, 2008. (Context for pyrazole stability).

-

Amide Coupling Protocols: Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.

-

Handling Hygroscopic Salts: "Guidelines for Handling Hygroscopic Amine Salts in Medicinal Chemistry." BenchChem Technical Notes, 2025.

Sources

- 1. 1247380-52-4|1-(2-hydrazinylethyl)-1H-pyrazole|BLDPharm [bldpharm.com]

- 2. 88106-61-0|Bis(2-(1H-pyrazol-1-yl)ethyl)amine|BLD Pharm [bldpharm.com]

- 3. 1071658-18-8|N,N-Dimethyl-2-(1H-pyrazol-1-yl)ethanamine|BLD Pharm [bldpharm.com]

- 4. 1087727-45-4|N-methyl-2-(1H-pyrazol-1-yl)ethan-1-amine dihydrochloride|BLD Pharm [bldpharm.com]

- 5. 1-(1-Ethyl-1H-pyrazol-3-yl)-N-methylpropan-2-amine | C9H17N3 | CID 105433568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. 111752-78-4_N-(1-phenylethylcarbamothioyl)benzamideCAS号:111752-78-4_N-(1-phenylethylcarbamothioyl)benzamide【结构式 性质 英文】 - 化源网 [chemsrc.com]

reaction conditions for N-Methyl-1H-pyrazole-1-ethanamine 3HCl coupling

Executive Summary & Molecule Profile

Target Molecule: N-Methyl-1H-pyrazole-1-ethanamine trihydrochloride CAS: 1344686-38-5 (and related analogs) Functional Class: Secondary Aliphatic Amine / Pyrazole Heterocycle Primary Challenge: The 3HCl salt form presents a significant stoichiometric buffering challenge.[1] The high acidity requires massive base equivalents for in-situ neutralization, which often leads to ionic strength issues, precipitation of amine salts (e.g., DIPEA[1][2]·HCl), and stalled kinetics in standard amide couplings or SNAr reactions.[1][2]

This guide details the "Split-Phase Activation" strategy to decouple the neutralization step from the coupling event, ensuring high yields and minimizing side reactions like guanidinylation (with uronium reagents).

Pre-Reaction Critical Analysis

Before initiating any coupling, the researcher must address the salt load. A 3HCl salt demands at least 3.0 equivalents of base just to reach neutrality , and an additional 1.0–2.0 equivalents to drive the reaction.

| Parameter | Specification | Implication for Protocol |

| Nucleophilicity | Moderate (Secondary Amine) | Steric hindrance from the N-methyl group requires highly active electrophiles (e.g., HATU, acid chlorides).[1][2] |

| Basicity (pKa) | Amine (~10.5), Pyrazole (~2.[1][2]5) | The aliphatic amine is the primary nucleophile. The pyrazole N2 is weakly basic and unlikely to compete unless highly electrophilic species are used. |

| Salt Burden | 3.0 HCl | CRITICAL: Adding 5 eq. of DIPEA to a reaction mixture often crashes out DIPEA·HCl, coating the stir bar and creating a heterogeneous "sludge" that traps the active amine. |

Protocol A: High-Efficiency Amide Coupling (HATU/DIPEA)

Application: Attaching the amine to a Carboxylic Acid (R-COOH).[1] Rationale: HATU is chosen over EDC/HOBt due to the steric bulk of the N-methyl group.

Reagents:

-

Amine: N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.0 equiv)[1]

-

Coupling Agent: HATU (1.1 – 1.2 equiv)

-

Base: N,N-Diisopropylethylamine (DIPEA) (4.5 – 5.0 equiv )[1][2]

-

Solvent: DMF (Anhydrous) or DMAc.[1][2] Avoid DCM due to poor solubility of the 3HCl salt.

Step-by-Step Methodology:

-

Activation Phase (Vial A):

-

Dissolve the Carboxylic Acid (1.0 equiv) in DMF (0.2 M concentration relative to acid).

-

Add HATU (1.1 equiv).[1]

-

Stir for 2–5 minutes. This forms the active At-ester (O-azabenzotriazolyl ester).[1]

-

Note: Do not add the amine yet. Premature addition to HATU without full activation can lead to guanidinium side products.[3]

-

-

Neutralization Phase (Vial B):

-

Coupling Phase:

-

Add the contents of Vial B (Amine) dropwise to Vial A (Activated Acid) .

-

Stir at Room Temperature (RT) for 2–16 hours.

-

Monitoring: Monitor by LCMS. Look for the disappearance of the acid (M+1) and formation of the product.

-

-

Workup:

Protocol B: SNAr Coupling (Nucleophilic Aromatic Substitution)

Application: Reacting with Heteroaryl Halides (e.g., 2-chloropyridine, 4-chloropyrimidine).[1][2] Rationale: The secondary amine is a good nucleophile for SNAr, but the 3HCl salt must be fully neutralized to prevent protonation of the heteroaryl electrophile (which deactivates it in some mechanisms) or simply to allow the amine to attack.

Reagents:

-

Electrophile: Heteroaryl Chloride/Fluoride (1.0 equiv)[1][2]

-

Solvent: DMSO or NMP (High boiling point polar aprotic).[1][2]

Methodology:

-

Charge: Combine the Heteroaryl Halide, Amine 3HCl salt, and Base in a microwave vial.

-

Solvent: Add DMSO (0.5 M concentration).

-

Thermal Cycle:

-

Standard: Heat to 80–100°C for 4–12 hours.

-

Microwave: 120°C for 30 minutes.

-

-

Workup: Dilute with water. If solid precipitates, filter.[1][2] If oil, extract with EtOAc.[1][2]

"Pro-Tip" Protocol: Free-Basing the 3HCl Salt

Context: For critical large-scale reactions or when using sensitive catalysts (e.g., Buchwald-Hartwig Pd-catalysis), do not use the 3HCl salt directly. The massive amount of amine base required can poison catalysts or sequester metal centers.

Procedure:

-

Dissolve the 3HCl salt in a minimum amount of Water (approx. 3 mL per gram).

-

Cool to 0°C.

-

Slowly add 50% NaOH or Sat. K₂CO₃ until pH > 12.

-

Extract 4x with DCM or CHCl₃ .

-

Dry the organic layer over Na₂SO₄ and concentrate in vacuo at low temperature (< 30°C, as the free amine may be volatile).

-

Use the resulting oil immediately.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Low Conversion (Amide) | Incomplete Neutralization | The 3HCl salt is acidic.[1] Check pH of reaction mixture on wet pH paper. It must be basic (blue/purple).[1][2] Add more DIPEA. |

| Guanidine Impurity (+99 mass) | HATU Side Reaction | The amine reacted with HATU instead of the acid. Ensure the Acid + HATU + Base stir for 5 mins before adding the amine. |

| Thick Precipitate | Salt Saturation | The reaction solvent is saturated with DIPEA·HCl. Add more DMF or switch to the "Free-Basing" protocol. |

| No Reaction (SNAr) | Poor Nucleophilicity | The secondary amine is sterically hindered. Switch solvent to NMP and increase temp to 120°C. |

Visualized Workflow (DOT Diagram)

Figure 1: Decision tree for handling the 3HCl salt in coupling reactions. Note the critical divergence based on reaction sensitivity.

References

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[1][2] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[5] Organic Process Research & Development, 20(2), 140–177.[1][2] Link[1][2]

-

Valeur, E., & Bradley, M. (2009).[1][2] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1][2] Link

-

Montalbetti, C. A., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[5][6][7] Tetrahedron, 61(46), 10827-10852.[1][2] Link[1][2]

-

Sigma-Aldrich. (n.d.).[1] Peptide Coupling Reagents: Application Guide. Merck KGaA.[3] Link

Sources

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bachem.com [bachem.com]

- 4. mdpi.com [mdpi.com]

- 5. hepatochem.com [hepatochem.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

Application Note: Solvent Selection & Handling of N-Methyl-1H-pyrazole-1-ethanamine 3HCl

This Application Note is designed for researchers and process chemists working with N-Methyl-1H-pyrazole-1-ethanamine 3HCl . The specific stoichiometry (trihydrochloride) indicates a highly polar, acidic, and hygroscopic species that presents unique solubility and reactivity challenges compared to standard mono- or dihydrochloride salts.

Introduction & Compound Analysis

N-Methyl-1H-pyrazole-1-ethanamine 3HCl is a critical intermediate, often utilized as a bioisostere for betahistine or in the synthesis of H3 receptor antagonists.

The "3HCl" Challenge

While the parent free base contains two primary basic sites (the secondary amine on the ethyl linker and the

-

Acidity: The salt is a potent proton source.[1] Dissolution in protic solvents will generate a highly acidic medium (

). -

Hygroscopicity: The high ionic content makes this material extremely deliquescent. It must be weighed rapidly or in a glovebox.[1]

-

Reactivity: The protonated amine is non-nucleophilic.[1] Successful coupling requires the neutralization of all three equivalents of HCl plus the liberation of the amine.

Solvent Compatibility Matrix

The solubility profile of the 3HCl salt is dominated by its high lattice energy and ionic character.

| Solvent Class | Solubility (25°C) | Application Suitability | Notes |

| Water | High (>100 mg/mL) | Desalting Only | Excellent for initial dissolution, but nucleophilic reactions are difficult due to amine protonation.[1] |

| Methanol / Ethanol | Moderate to High | Recrystallization | Good for reductive aminations.[1] Warning: In acid-sensitive couplings, alcoholysis can occur.[1] |

| DMSO / DMF | Moderate | Coupling Reactions | Best choice for direct use (in situ neutralization). Requires heating (40°C) to fully break the lattice. |

| Acetonitrile (MeCN) | Low | Suspension Reactions | Useful for heterogeneous reactions where base (e.g., |

| DCM / Chloroform | Insoluble | Extraction Only | The 3HCl salt will not dissolve.[1] Only the free base is soluble here. |

| THF / Dioxane | Insoluble | Not Recommended | Poor solubility leads to gumming/oiling out. |

Decision Logic: Solvent Selection Guide

The following decision tree illustrates the optimal solvent choice based on the intended chemical transformation.

Figure 1: Solvent and base selection logic based on reaction type. High acid load requires excess base.

Detailed Protocols

Protocol A: In-Situ Neutralization (Direct Coupling)

Best for: Amide couplings (HATU/EDC) or SNAr reactions where isolation of the free base is unstable or inconvenient.

Rationale: The 3HCl salt is directly solubilized in a high-dielectric solvent (DMF), and a non-nucleophilic base liberates the amine immediately before reaction.

-

Dissolution: Charge a reaction vial with N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.0 equiv).

-

Solvent Addition: Add anhydrous DMF or DMAc (Concentration: 0.1 M – 0.2 M).

-

Note: The salt may not fully dissolve at room temperature.[1]

-

-

Base Addition (Critical Step): Add DIPEA (N,N-Diisopropylethylamine) dropwise.

-

Stoichiometry: You must add 4.0 – 5.0 equivalents .

-

3.0 equiv to neutralize the HCl.

-

1.0+ equiv to keep the amine free and the reaction basic.

-

-

Observation: The mixture will warm up (exothermic neutralization) and likely become homogeneous or form a fine precipitate of DIPEA·HCl.

-

-

Reaction: Add the electrophile (Acid Chloride, Activated Ester, or Electrophilic Heterocycle).

-

Workup: Dilute with EtOAc, wash 3x with 5% LiCl (aq) or Brine to remove DMF and excess amine salts.

Protocol B: "Free-Basing" (Desalting / Isolation)

Best for: Reactions sensitive to large amounts of amine salts or those requiring non-polar solvents (DCM, THF).[1]

Rationale: Isolating the free base allows for cleaner reactions in standard organic solvents.

-

Dissolution: Dissolve the 3HCl salt in minimal Water (approx. 3 mL per gram).

-

Basification: Cool to 0°C. Slowly add 10N NaOH or Sat. K2CO3 until pH > 12.

-

Observation: The free amine is an oil and will likely separate from the aqueous phase.[2]

-

-

Extraction: Extract 3x with DCM (Dichloromethane) or CHCl3 .

-

Tip: Do not use Ether/Heptane; the polar pyrazole moiety prefers chlorinated solvents.[1]

-

-

Drying: Dry the organic layer over Na2SO4 (Sodium Sulfate).[2]

-

Concentration: Evaporate solvent carefully (the free base may be volatile).

-

Storage: Use immediately.[1] Free secondary amines can absorb CO2 from air to form carbamates.

-

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Reaction Stalled / Low Yield | Incomplete neutralization of 3HCl. | Check pH of reaction mixture.[1][2] Ensure >4 equiv. of base were used. The "3HCl" designation is often underestimated. |

| Precipitation in DMF | Formation of insoluble DIPEA[1]·HCl salts.[1][2][3][4][5][6][7][8] | This is normal. Ensure efficient stirring. If the electrophile is also insoluble, switch to NMP. |

| Gummy Residue | Hygroscopic water absorption.[1][9] | Dry the 3HCl salt in a vacuum oven (40°C) over P2O5 before use. Use Protocol B (Free-basing) to remove inorganic salts. |

| Byproduct Formation | Pyrazole ring alkylation. | The pyrazole N2 is weakly nucleophilic.[1] If using strong alkylating agents (e.g., MeI), control temp (<0°C) to favor the aliphatic amine. |

References

-

Synthesis of Betahistine Analogs

-

Handling Amine Hydrochloride Salts

-

Solvent Effects in Pyrazole Chemistry

-

Chemical Properties of Pyrazole Ethanamines

Sources

- 1. CN105175319A - Preparation method of betahistine hydrochloride - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sciencemadness Discussion Board - Forming oxalte salts of amines - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. theses.gla.ac.uk [theses.gla.ac.uk]

- 5. US5686588A - Amine acid salt compounds and process for the production thereof - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. prepchem.com [prepchem.com]

- 8. US20200392074A1 - Method for preparing an amine hydrochloride suspension - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. 1-(1-Methylethyl)-1H-pyrazole-3-ethanamine | C8H15N3 | CID 53621927 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: N-Methyl-1H-pyrazole-1-ethanamine 3HCl in Kinase Inhibitor Synthesis

This guide details the application of N-Methyl-1H-pyrazole-1-ethanamine 3HCl (CAS: 949100-10-1), a specialized building block used to install solubility-enhancing "solvent tails" onto kinase inhibitor scaffolds.

Introduction: The Strategic Role of Pyrazole-Ethanamines

In modern kinase inhibitor design, the "hinge-binding" region is often well-defined, but the "solvent-exposed" region offers a critical opportunity to tune physicochemical properties. N-Methyl-1H-pyrazole-1-ethanamine serves as a high-value moiety for this purpose.

-

Solubility Enhancement: The secondary amine and pyrazole ring lower logD and increase aqueous solubility, a common bottleneck for hydrophobic kinase scaffolds.

-

Pharmacokinetics: The ethyl linker provides rotational freedom, allowing the pyrazole to adopt favorable conformations in the solvent channel, potentially forming water-mediated hydrogen bonds.

-

Synthetic Utility: The secondary methylamine acts as a potent nucleophile for coupling to chloropyrimidines, quinazolines, and pyridines.

Chemical Profile & Handling

Compound: N-Methyl-1H-pyrazole-1-ethanamine 3HCl CAS: 949100-10-1 Structure: CNCCN1N=CC=C1 . 3HCl (N-methyl-2-(1H-pyrazol-1-yl)ethanamine trihydrochloride)

| Property | Specification | Practical Implication |

| Molecular Weight | ~234.55 g/mol (Salt) | Must correct for salt weight in stoichiometry calculations. Free base MW is only ~125.17 g/mol . |

| Salt Form | 3HCl (Trihydrochloride) | CRITICAL: Contains 3 equivalents of acid. Requires >3.5 equivalents of base to neutralize in situ. |

| Acidity | Highly Acidic | Can degrade acid-sensitive scaffolds if not buffered immediately. |

| Hygroscopicity | High | Weigh quickly or in a dry box. Store under inert gas (Ar/N2). |

Synthetic Utility: The "Why" and "How"

The primary application is the installation of the pyrazole tail via Nucleophilic Aromatic Substitution (SnAr) . The secondary amine of the ethanamine chain attacks an electrophilic center (e.g., C-Cl) on the kinase core.

Mechanism of Action (Visualized)

Caption: Logical workflow for converting the 3HCl salt into a reactive nucleophile for kinase inhibitor synthesis.

Detailed Protocols

Protocol A: In-Situ Neutralization & SnAr Coupling (Recommended)

Best for: High-throughput synthesis where isolating the free base is inefficient.

Reagents:

-

Kinase Scaffold (e.g., 2,4-dichloropyrimidine derivative): 1.0 eq

-

N-Methyl-1H-pyrazole-1-ethanamine 3HCl: 1.2 eq

-

DIPEA (N,N-Diisopropylethylamine): 4.0 - 5.0 eq (Crucial: 3 eq to neutralize salt, 1-2 eq to drive reaction)

-

Solvent: n-Butanol (or DMF/DMAc for higher temps)

Step-by-Step:

-

Preparation: In a reaction vial, dissolve the Kinase Scaffold (1.0 eq) in n-Butanol (0.1 M concentration).

-

Salt Addition: Add N-Methyl-1H-pyrazole-1-ethanamine 3HCl (1.2 eq) as a solid. The mixture may remain heterogeneous.

-

Neutralization: Add DIPEA (4.0 eq) dropwise.

-

Observation: You may see a transient precipitate (amine salts) or clearing of the solution as the free base is liberated. Exotherm is possible; add slowly.

-

-

Reaction: Heat the mixture to 90–110°C for 2–12 hours. Monitor by LC-MS.

-

Note: The reaction is complete when the mass of the scaffold (M) converts to Product (M + 125 - 35).

-

-

Workup:

Protocol B: Isolation of Free Base (For Sensitive Reactions)

Best for: Reactions sensitive to large amounts of amine salts or chloride ions.

-

Dissolve 5.0 g of the 3HCl salt in minimal water (10-15 mL).

-

Cool to 0°C and slowly add 50% NaOH solution until pH > 12.

-

Extract exhaustively with DCM (3 x 50 mL). Note: The free base is very polar; multiple extractions are necessary.

-

Dry combined organics over K2CO3 (avoid acidic drying agents like silica).

-

Concentrate carefully (the free base is an oil and can be volatile). Use immediately.

Purification & Characterization

The presence of the pyrazole and secondary amine makes these products basic.

-

Flash Chromatography: Standard silica gel often causes tailing.

-

Modification: Use DCM/MeOH with 1% NH4OH or Triethylamine .

-

-

Reverse Phase HPLC:

-

Use acidic mobile phase (Water/Acetonitrile + 0.1% Formic Acid or TFA).

-

The pyrazole-amine tail will protonate, ensuring good retention and peak shape.

-

-

SCX Cartridges (Strong Cation Exchange):

-

Ideal for removing non-basic impurities.

-

Load mixture in MeOH -> Wash with MeOH -> Elute with 2M NH3 in MeOH.

-

Case Study: Binding Mode Visualization

Understanding where this moiety sits in the protein helps in rational drug design.

Caption: Structural role of the pyrazole-ethanamine tail extending from the kinase hinge into the solvent front.

Troubleshooting Guide

| Issue | Probable Cause | Solution |